molecular formula C9H8FN3O3 B8770504 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro-

1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro-

Cat. No.: B8770504
M. Wt: 225.18 g/mol
InChI Key: MYWQJEBBAUUJQV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- is a heterocyclic compound with a unique structure that includes an ethoxy group, a fluorine atom, and a nitro group attached to a pyrrolo[2,3-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Nitro Group: Nitration is carried out using a nitrating agent such as nitric acid or a nitrating mixture.

    Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction using ethyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include amino derivatives, oxidized products, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the ethoxy group modulates its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
  • 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
  • 5-methoxy-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- is unique due to the presence of the ethoxy group, which imparts distinct physicochemical properties compared to its analogs. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8FN3O3

Molecular Weight

225.18 g/mol

IUPAC Name

5-ethoxy-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H8FN3O3/c1-2-16-6-4-12-9-7(8(6)10)5(3-11-9)13(14)15/h3-4H,2H2,1H3,(H,11,12)

InChI Key

MYWQJEBBAUUJQV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C2C(=C1F)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cold (about 0 to about 5° C.) fuming nitric acid (10 mL) was added to 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridine (340 mg, 0.944 mmol). The reaction was stirred at 0° C. for 15 minutes and then ice was added. The resulting solid was filtered and dried to yield 5-ethoxy-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (165 mg, 78% yield) as a solid.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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